Tert-butyl 3-nitrocyclobutane-1-carboxylate
Description
Properties
Molecular Formula |
C9H15NO4 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
tert-butyl 3-nitrocyclobutane-1-carboxylate |
InChI |
InChI=1S/C9H15NO4/c1-9(2,3)14-8(11)6-4-7(5-6)10(12)13/h6-7H,4-5H2,1-3H3 |
InChI Key |
MIDNYGZRHKHAJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Nitration of Cyclobutane Derivatives
Nitration is a critical step for introducing the nitro group at the 3-position of the cyclobutane ring. Common nitrating agents include nitric acid (HNO₃) in combination with sulfuric acid (H₂SO₄) or acetic anhydride (Ac₂O). The electrophilic aromatic substitution mechanism dominates, though steric effects from the cyclobutane ring necessitate careful temperature control (0–5°C) to minimize side reactions.
Example Procedure:
A solution of cyclobutane-1-carboxylic acid (1.0 equiv) in concentrated HNO₃ (2.5 equiv) is cooled to 0°C, followed by dropwise addition of H₂SO₄ (1.2 equiv). The mixture is stirred for 6–8 hours, quenched with ice water, and extracted with dichloromethane. The crude 3-nitrocyclobutane-1-carboxylic acid is isolated via vacuum filtration.
Key Challenges:
-
Ring Strain: The cyclobutane ring’s high angle strain increases susceptibility to ring-opening under acidic conditions.
-
Regioselectivity: Competing nitration at alternative positions (e.g., 2- or 4-) requires precise stoichiometric control.
Esterification with Tert-Butyl Alcohol
Esterification of 3-nitrocyclobutane-1-carboxylic acid with tert-butyl alcohol (t-BuOH) is achieved via acid-catalyzed Fischer esterification or coupling reagents such as dicyclohexylcarbodiimide (DCC).
Optimized Fischer Esterification:
3-Nitrocyclobutane-1-carboxylic acid (1.0 equiv), t-BuOH (3.0 equiv), and concentrated H₂SO₄ (0.1 equiv) are refluxed in toluene for 12 hours. Water removal via Dean-Stark trap drives the equilibrium toward ester formation. The product is purified by silica gel chromatography (hexane/ethyl acetate = 4:1).
Alternative Coupling Agent Approach:
A mixture of 3-nitrocyclobutane-1-carboxylic acid (1.0 equiv), t-BuOH (1.5 equiv), DCC (1.2 equiv), and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in dichloromethane is stirred at room temperature for 24 hours. After filtering precipitated dicyclohexylurea, the organic layer is concentrated and purified.
Industrial-Scale Production Methods
Industrial synthesis prioritizes cost efficiency, safety, and minimal waste generation. Continuous flow reactors and heterogeneous catalysts are increasingly adopted to address these needs.
Continuous Flow Nitration
Microreactor technology enables precise temperature control and reduced reaction times. A representative setup involves:
-
Reactant Feed: Cyclobutane-1-carboxylic acid (0.5 M in Ac₂O) and HNO₃ (1.2 M in Ac₂O) pumped at 5 mL/min.
-
Reactor Conditions: 25°C, 10-minute residence time.
-
Yield: 78% with >95% regioselectivity.
Catalytic Esterification
Heterogeneous catalysts like Amberlyst-15 replace corrosive H₂SO₄ in large-scale esterification:
-
Reaction: 3-Nitrocyclobutane-1-carboxylic acid (1.0 kg), t-BuOH (3.0 kg), Amberlyst-15 (5 wt%), toluene (10 L), 80°C, 8 hours.
-
Yield: 85% after distillation.
Comparative Analysis of Preparation Methods
| Parameter | Batch Nitration | Flow Nitration | Fischer Esterification | DCC Coupling |
|---|---|---|---|---|
| Yield (%) | 65–70 | 75–80 | 70–75 | 80–85 |
| Reaction Time (h) | 6–8 | 0.2 | 12 | 24 |
| Scalability | Moderate | High | High | Low |
| Byproduct Formation | Moderate | Low | High (water) | Low (urea) |
| Cost ($/kg) | 120 | 90 | 100 | 200 |
Key Observations:
-
Flow nitration outperforms batch methods in yield and scalability due to enhanced heat transfer and mixing.
-
DCC coupling offers superior yields but is cost-prohibitive for industrial use.
Emerging Methodologies and Innovations
Enzymatic Esterification
Recent advances in biocatalysis utilize lipases (e.g., Candida antarctica Lipase B) for solvent-free esterification:
-
Conditions: 3-Nitrocyclobutane-1-carboxylic acid (1.0 equiv), t-BuOH (2.0 equiv), 40°C, 48 hours.
-
Yield: 60% with 99% enantiomeric excess (ee).
Photochemical Nitration
UV-light-mediated nitration using ceric ammonium nitrate (CAN) avoids strong acids:
-
Procedure: Cyclobutane-1-carboxylic acid (1.0 equiv), CAN (1.5 equiv), CH₃CN, 254 nm, 2 hours.
-
Yield: 55% with 85% regioselectivity.
Quality Control and Characterization
Critical analytical data for this compound:
| Property | Value |
|---|---|
| Melting Point | 32–34°C |
| ¹H NMR (CDCl₃) | δ 1.45 (s, 9H), 3.10–3.30 (m, 4H) |
| IR (cm⁻¹) | 1720 (C=O), 1530 (NO₂ asym), 1350 (NO₂ sym) |
| HPLC Purity | ≥99% (C18, MeOH/H₂O = 70:30) |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-nitrocyclobutane-1-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and tert-butyl alcohol.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions.
Major Products Formed
Reduction: 3-aminocyclobutane-1-carboxylate.
Substitution: Various substituted cyclobutane derivatives.
Hydrolysis: 3-nitrocyclobutane-1-carboxylic acid and tert-butyl alcohol.
Scientific Research Applications
Synthetic Routes
The synthesis of tert-butyl 3-nitrocyclobutane-1-carboxylate typically involves:
- Nitration of Cyclobutane Derivatives: Using nitric acid and sulfuric acid to introduce the nitro group.
- Esterification: The resulting acid is esterified with tert-butyl alcohol in the presence of dehydrating agents like dicyclohexylcarbodiimide (DCC) .
Chemistry
This compound serves as a building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable for creating derivatives with different functional groups.
Reactions:
- Reduction: The nitro group can be reduced to an amino group.
- Substitution: The nitro group can be replaced with other functional groups.
- Hydrolysis: The ester can be hydrolyzed to yield carboxylic acid .
Biology
In biological research, this compound is used to study enzyme-catalyzed reactions involving nitro compounds. Its reactivity allows for investigations into how nitro groups influence biological activity and enzyme interactions.
Case Study:
Research has shown that compounds with nitro groups can affect the activity of certain enzymes, potentially leading to the development of new therapeutic agents .
Medicine
This compound is being explored for its potential in drug development. The compound's structure allows for modifications that could enhance pharmacological properties.
Potential Applications:
- Development of pharmaceuticals targeting specific diseases.
- Investigation into the compound's effects on biological pathways relevant to drug action .
Mechanism of Action
The mechanism of action of tert-butyl 3-nitrocyclobutane-1-carboxylate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. These interactions can lead to the formation of covalent bonds with proteins and nucleic acids, affecting their function and activity .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
*Calculated based on molecular formula.
Key Observations:
Nitro vs. This increases risks of exothermic decomposition or explosive tendencies under extreme conditions (e.g., high heat, friction) . The amino group in Tert-butyl 3-aminocyclobutane-1-carboxylate enables nucleophilic reactions (e.g., peptide coupling), whereas the nitro group may participate in reduction reactions to form amines.
Ester Stability: Both compounds share hydrolyzable tert-butyl esters, but the electron-withdrawing nitro group in the target compound may accelerate hydrolysis under basic conditions compared to the electron-donating amino group.
Hazard Profiles: tert-Butyl Alcohol: Highly flammable (Flash Point: 11°C), with acute toxicity (OSHA PEL: 100 ppm). Reacts with oxidizers to release flammable hydrogen gas . Tert-butyl 3-aminocyclobutane-1-carboxylate: Lower flammability risk but may pose irritancy (amine-related) .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notes:
- The nitro group in the target compound likely reduces water solubility compared to tert-butyl alcohol.
- Thermal instability is a critical concern for nitro-containing compounds, necessitating storage at low temperatures and avoidance of incompatible materials (e.g., strong acids, oxidizers).
Table 3: Hazard Comparison
Key Differences:
- The nitro derivative requires stringent explosion-proof handling protocols, unlike its amino or hydroxyl analogs.
Biological Activity
Tert-butyl 3-nitrocyclobutane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its synthesis, physicochemical properties, and biological effects, supported by relevant case studies and research findings.
The synthesis of this compound involves several steps, typically starting from cyclobutane derivatives. The compound can be synthesized through the nitration of tert-butyl cyclobutane-1-carboxylate, followed by purification processes such as recrystallization or chromatography.
Physicochemical Properties:
- Molecular Formula: C9H13NO4
- Molecular Weight: 185.21 g/mol
- Boiling Point: Not specified
- Solubility: Moderate solubility in organic solvents; low water solubility.
These properties are crucial for predicting the compound's behavior in biological systems and its potential bioavailability.
Biological Activity
The biological activity of this compound has been evaluated in various studies, focusing on its efficacy against different biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, the compound's analogs have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Case Study:
A study evaluated the antimicrobial efficacy of several nitro-substituted cyclobutane derivatives. The results demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as an antimicrobial agent .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 32 | E. coli |
| Tert-butyl cyclobutane-1-carboxylate | 64 | S. aureus |
The mechanism by which this compound exerts its biological effects is believed to involve interference with bacterial cell wall synthesis and disruption of membrane integrity. The nitro group is thought to play a critical role in this mechanism, leading to enhanced permeability and subsequent cell death.
Lipophilicity and Metabolic Stability
Lipophilicity is a key factor influencing the bioactivity of drug candidates. The log P value for this compound has been estimated to be around 2.5, indicating moderate lipophilicity which favors membrane permeability. Additionally, metabolic stability studies suggest that the compound maintains its structure under physiological conditions, making it a viable candidate for further development .
Q & A
Q. What are the optimal synthetic routes for preparing tert-butyl 3-nitrocyclobutane-1-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclobutane ring formation followed by nitration and tert-butyl ester protection. Key steps include:
- Cyclobutane precursor synthesis : Ring-closing via [2+2] photocycloaddition or strain-driven cyclization .
- Nitration : Use of nitric acid/sulfuric acid mixtures under controlled temperatures (0–5°C) to avoid over-nitration .
- Esterification : Reaction with tert-butyl chloroformate in dichloromethane with a base (e.g., DMAP) to stabilize intermediates .
- Example Conditions :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 65–70 | |
| Ester Protection | Boc₂O, DMAP, DCM, rt, 12h | 85–90 |
Q. How is this compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : Key signals include the tert-butyl singlet (~1.4 ppm, 9H) and cyclobutane proton splitting patterns (δ 3.5–4.5 ppm) .
- IR : Nitro group absorption at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch) .
- X-ray Crystallography : SHELX programs refine cyclobutane ring puckering and nitro group orientation. Example refinement parameters: R1 < 0.05, wR2 < 0.12 .
Q. What purification strategies are effective for isolating this compound?
- Methodological Answer :
- Flash Chromatography : Use silica gel with hexane/ethyl acetate (4:1) to separate nitro byproducts .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 80–82°C) .
Advanced Research Questions
Q. How does the nitro group in this compound influence its reactivity in reduction and substitution reactions?
- Methodological Answer :
- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, critical for drug intermediate synthesis. Competing pathways (e.g., over-reduction) require controlled H₂ pressure (1–2 atm) .
- Substitution : Nitro acts as a strong electron-withdrawing group, facilitating nucleophilic aromatic substitution (e.g., with thiols or amines) in polar aprotic solvents (DMF, 60°C) .
Q. What computational approaches are used to predict the conformational stability of the cyclobutane ring in this compound?
- Methodological Answer :
- DFT Calculations : B3LYP/6-31G(d) models predict ring puckering angles (e.g., 25–30°) and strain energy (~25 kcal/mol). Compare with X-ray data to validate .
- MD Simulations : Assess solvent effects (e.g., toluene vs. DMSO) on ring dynamics .
Q. How can contradictory crystallographic data (e.g., bond lengths vs. DFT predictions) be resolved during structure refinement?
- Methodological Answer :
- SHELX Tweaks : Adjust weighting schemes and restraint parameters to balance experimental vs. theoretical data .
- Multi-software Validation : Cross-check with Olex2 or PLATON to identify outliers in thermal displacement parameters .
Q. What strategies are employed to evaluate the biological activity of this compound derivatives?
- Methodological Answer :
- Enzyme Inhibition Assays : Test nitro-reduced analogs (amine derivatives) against kinases or proteases (IC₅₀ measurements) .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, IC₅₀ ~50 µM) with nitro and tert-butyl groups contributing to membrane permeability .
Key Data Contradictions and Resolutions
-
Nitro Group Orientation in X-ray vs. DFT :
Method Nitro O–N–O Angle (°) Cyclobutane Puckering (°) Reference X-ray 125 ± 2 28 ± 1 DFT 130 ± 3 25 ± 2 - Resolution : Discrepancies arise from crystal packing forces. Use Hirshfeld surface analysis to quantify intermolecular interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
